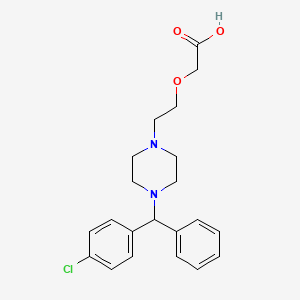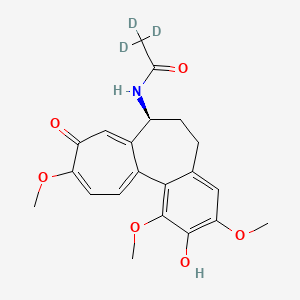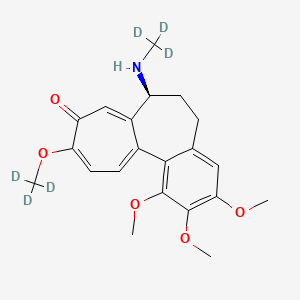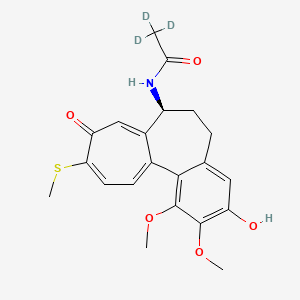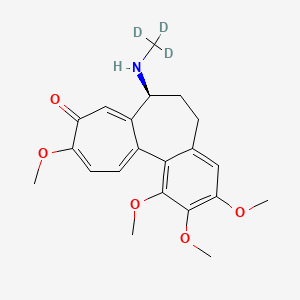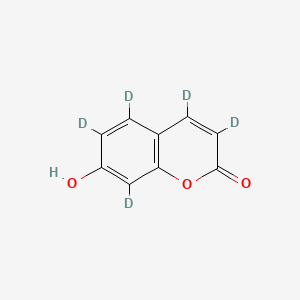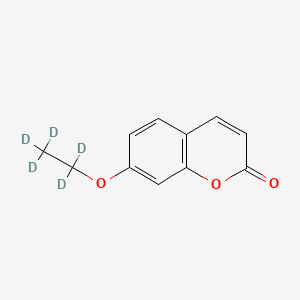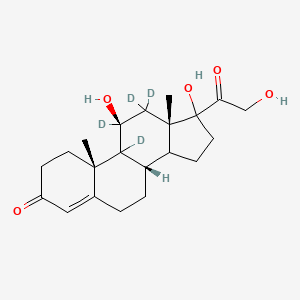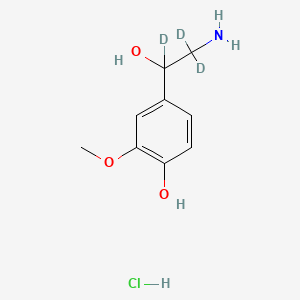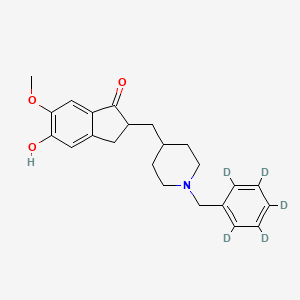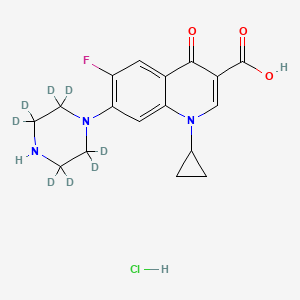
Ciprofloxacin-d8, Hydrochloride
Übersicht
Beschreibung
Ciprofloxacin-d8 (Hydrochlorid) ist eine deuterierte Form von Ciprofloxacin, einem Fluoroquinolon-Antibiotikum der zweiten Generation. Die Deuteriumatome ersetzen Wasserstoffatome im Piperazinring, was die Untersuchung der Pharmakokinetik und der Stoffwechselwege unterstützt. Diese Verbindung wird hauptsächlich als interner Standard in der analytischen Chemie, insbesondere in der Massenspektrometrie, verwendet, um die Ciprofloxacin-Konzentration in verschiedenen Proben zu quantifizieren .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ciprofloxacin-d8 (Hydrochlorid) beinhaltet die Einarbeitung von Deuteriumatomen in den Piperazinring von Ciprofloxacin. Der Prozess beginnt typischerweise mit der Synthese von deuteriertem Piperazin, gefolgt von dessen Reaktion mit anderen Zwischenprodukten, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung deuterierter Lösungsmittel und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Ciprofloxacin-d8 (Hydrochlorid) folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Das Endprodukt wird in der Regel in Form eines Hydrochloridsalzes gewonnen, um seine Stabilität und Löslichkeit zu verbessern .
Wirkmechanismus
Ciprofloxacin-D8 Hydrochloride, also known as Ciprofloxacin-D8 HCl, is a deuterium-labeled variant of Ciprofloxacin . Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity .
Target of Action
Ciprofloxacin primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ciprofloxacin interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV . This prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, Ciprofloxacin causes rapid cessation of bacterial DNA synthesis .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts multiple biochemical pathways in bacteria. It affects DNA replication, transcription, and repair, leading to rapid cell death . The exact downstream effects can vary depending on the specific bacterial species and strain.
Pharmacokinetics
Ciprofloxacin exhibits good oral bioavailability and is distributed widely in body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine . The half-life of Ciprofloxacin is approximately 3.5 hours
Result of Action
The result of Ciprofloxacin’s action is the rapid killing of bacterial cells . It is effective against a wide range of Gram-negative and Gram-positive bacteria . It should be noted that misuse and overuse of antibiotics like ciprofloxacin can lead to the development of antibiotic-resistant bacteria .
Action Environment
The action of Ciprofloxacin can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and absorption of the drug . Additionally, the presence of other drugs can influence the pharmacokinetics of Ciprofloxacin . For instance, co-administration with rifampicin has been shown to increase the clearance of Ciprofloxacin .
Biochemische Analyse
Biochemical Properties
Ciprofloxacin-d8, Hydrochloride shares a common mechanism of action with other fluoroquinolones: it inhibits DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, this compound prevents bacterial DNA replication, thus exerting its antibacterial effect .
Cellular Effects
This compound has been shown to have dramatic effects on the mitochondrial genome . It stops the normal maintenance and transcription of mitochondrial DNA by changing mtDNA topology, causing impaired mitochondrial energy production and blocking cellular growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase . While it is designed to inhibit the bacterial topoisomerase gyrase, it also inhibits the topoisomerase 2 of our own cells . This inhibition of topoisomerase 2 is especially important in the replication of the mitochondrial genome .
Temporal Effects in Laboratory Settings
It is known that fluoroquinolones, including Ciprofloxacin, are generally well-tolerated, but some patients develop severe health problems, among them tendon rupture, permanent nerve damage, or depression .
Dosage Effects in Animal Models
It is known that fluoroquinolones, including Ciprofloxacin, have been shown to cause arthropathy in immature animals of most species tested .
Metabolic Pathways
It is known that fluoroquinolones are metabolized in the liver and excreted by the kidneys .
Transport and Distribution
It is known that the presence of divalent cations (Ca2+) significantly facilitated the transport of Ciprofloxacin in the columns due to the complexation between Ciprofloxacin and Ca2+ .
Subcellular Localization
It is known that fluoroquinolones, including Ciprofloxacin, are distributed widely throughout the body, including in the bile, lungs, kidneys, liver, gallbladder, uterus, seminal fluid, and prostatic tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin-d8 (hydrochloride) involves the incorporation of deuterium atoms into the piperazine ring of ciprofloxacin. The process typically starts with the synthesis of deuterated piperazine, followed by its reaction with other intermediates to form the final product. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Ciprofloxacin-d8 (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is usually obtained in the form of a hydrochloride salt to enhance its stability and solubility .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ciprofloxacin-d8 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Oxo-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Das Fluoratom im Chinolonring kann unter bestimmten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte:
Oxidation: Bildung von Oxo-Derivaten.
Reduktion: Bildung von Hydroxyl-Derivaten.
Substitution: Bildung von substituierten Chinolon-Derivaten .
Wissenschaftliche Forschungsanwendungen
Ciprofloxacin-d8 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Ciprofloxacin in verschiedenen Proben verwendet.
Biologie: Hilft beim Studium der Stoffwechselwege und der Pharmakokinetik von Ciprofloxacin.
Medizin: Wird in klinischen Studien verwendet, um die Ciprofloxacin-Konzentration in biologischen Flüssigkeiten zu überwachen.
Industrie: Eingesetzt in Qualitätskontrollprozessen, um die Genauigkeit und Präzision von Ciprofloxacin-Messungen in pharmazeutischen Formulierungen zu gewährleisten .
5. Wirkmechanismus
Ciprofloxacin-d8 (Hydrochlorid) entfaltet seine Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Durch die Bindung an diese Enzyme verhindert die Verbindung die Supercoiling bakterieller DNA, wodurch die DNA-Replikation gehemmt wird und zum Tod der Bakterienzellen führt. Die Deuteriumatome ändern den Wirkmechanismus nicht, sondern helfen beim Verfolgen der Verbindung in metabolischen Studien .
Ähnliche Verbindungen:
Ciprofloxacin: Die nicht-deuterierte Form von Ciprofloxacin-d8 (Hydrochlorid).
Ofloxacin: Ein weiteres Fluoroquinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus.
Levofloxacin: Ein Fluoroquinolon der dritten Generation mit verbesserter Aktivität gegen grampositive Bakterien.
Vergleich: Ciprofloxacin-d8 (Hydrochlorid) ist einzigartig durch das Vorhandensein von Deuteriumatomen, was es zu einem idealen internen Standard für analytische Studien macht. Im Gegensatz zu seinen nicht-deuterierten Gegenstücken liefert es genauere und zuverlässigere Ergebnisse in der Massenspektrometrie. Darüber hinaus hilft die deuterierte Form beim Studium der Pharmakokinetik und der Stoffwechselwege, ohne die biologische Aktivität der Muttersubstanz zu verändern .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: The non-deuterated form of Ciprofloxacin-d8 (hydrochloride).
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Comparison: Ciprofloxacin-d8 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical studies. Unlike its non-deuterated counterparts, it provides more accurate and reliable results in mass spectrometry. Additionally, the deuterated form helps in studying the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOIOSKKIYDRIQ-JCYLEXHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678689 | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216659-54-9 | |
| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



